molecular formula C7H7BO5 B12960445 Benzoic acid, 3-borono-4-hydroxy-

Benzoic acid, 3-borono-4-hydroxy-

Cat. No.: B12960445
M. Wt: 181.94 g/mol
InChI Key: UHEKIZXPTPBTOG-UHFFFAOYSA-N
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Description

3-Borono-4-hydroxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of both a boronic acid group and a hydroxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-4-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of 3-borono-4-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Borono-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a borane.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of 3-borono-4-oxobenzoic acid.

    Reduction: Formation of 3-borono-4-hydroxybenzene.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-Borono-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-borono-4-hydroxybenzoic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The hydroxy group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxybenzoic acid
  • 4-Hydroxybenzoic acid
  • 3-Chloro-4-hydroxybenzoic acid

Comparison: 3-Borono-4-hydroxybenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity compared to its halogenated or non-boronic counterparts. While 3-bromo-4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid are primarily used in halogenation reactions, 3-borono-4-hydroxybenzoic acid is more versatile in cross-coupling reactions and the formation of boron-containing compounds .

Properties

Molecular Formula

C7H7BO5

Molecular Weight

181.94 g/mol

IUPAC Name

3-borono-4-hydroxybenzoic acid

InChI

InChI=1S/C7H7BO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9,12-13H,(H,10,11)

InChI Key

UHEKIZXPTPBTOG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)O)(O)O

Origin of Product

United States

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